N-Acetyl-2-(3-methoxyphenyl)neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions, including cell-cell interaction, microbial infection, and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid typically involves the use of N-acetyl-D-glucosamine and pyruvate as starting materials. The process includes the following steps:
Epimerization: N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine using N-acetyl-glucosamine 2-epimerase.
Aldol Condensation: N-acetyl-D-mannosamine undergoes aldol condensation with pyruvate in the presence of N-acetylneuraminic acid lyase to form N-acetylneuraminic acid.
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. Engineered strains of Escherichia coli are used to express the necessary enzymes for the epimerization and aldol condensation reactions. This method is cost-effective and allows for high-yield production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is involved in studies related to cell signaling, microbial infection, and immune response.
Medicine: It is used in the development of antiviral drugs, particularly those targeting influenza viruses.
Mechanism of Action
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and viral hemagglutinins. These interactions facilitate processes like cell-cell adhesion, microbial attachment, and immune modulation. The compound’s mechanism of action involves binding to these targets and modulating their activity, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 3-methoxyphenyl group.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-D-mannosamine: A precursor in the biosynthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid.
Uniqueness
This compound is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and alters its reactivity in chemical reactions .
Properties
CAS No. |
30804-44-5 |
---|---|
Molecular Formula |
C18H25NO10 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18-/m0/s1 |
InChI Key |
FFQZDUPSNPAFTE-AIVZJVSBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.